6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione
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Overview
Description
6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione typically involves the reaction of 4-chloroaniline with 2-methyl-4-chloroquinazoline-3-thione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile, with or without a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thio-substituted quinazoline derivatives
Scientific Research Applications
6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(4-chlorophenyl)-3H-1-benzofuran-2-one
- N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
Uniqueness
6-Chloro-3-(4-chlorophenyl)-2-methylquinazoline-4(3H)-thione is unique due to its specific substitution pattern and the presence of both chloro and thione groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the thione group allows for specific interactions with biological targets that may not be possible with other quinazoline derivatives.
Properties
CAS No. |
823195-64-8 |
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Molecular Formula |
C15H10Cl2N2S |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-2-methylquinazoline-4-thione |
InChI |
InChI=1S/C15H10Cl2N2S/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |
InChI Key |
HKEHOAZEBHDZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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